![molecular formula C21H28N4O5S B14749406 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate](/img/structure/B14749406.png)
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate is a synthetic compound with a molecular formula of C21H28N4O5S and a molecular weight of 448.54 g/mol . This compound is known for its potential use as a PUF60 inhibitor, which has implications in the treatment of ovarian cancer .
Méthodes De Préparation
The synthesis of 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate involves several steps. One common method includes the reaction of 1-[6-(4-methanesulfonylphenoxy)-4-pyrimidinyl]-piperidine-4-carbamic acid tert-butyl ester with appropriate reagents under controlled conditions . The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product. Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonyl group can be replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide.
Applications De Recherche Scientifique
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.
Biology: The compound is investigated for its potential as a PUF60 inhibitor, which plays a role in RNA splicing and gene expression.
Medicine: Its potential use in the treatment of ovarian cancer is of significant interest, as it may inhibit the growth of cancer cells by targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate involves its role as a PUF60 inhibitor. PUF60 is a protein involved in RNA splicing and gene expression. By inhibiting PUF60, the compound can alter the splicing of pre-mRNA, leading to changes in gene expression that may result in the inhibition of cancer cell growth. The molecular targets and pathways involved include the RNA splicing machinery and downstream signaling pathways that regulate cell proliferation and survival .
Comparaison Avec Des Composés Similaires
1,1-Dimethylethyl N-[1-[6-[4-(methylsulfonyl)phenoxy]-4-pyrimidinyl]-4-piperidinyl]carbamate can be compared with other PUF60 inhibitors and compounds with similar structures:
1-[6-(4-methanesulfonylphenoxy)-4-pyrimidinyl]-piperidine-4-carbamic acid tert-butyl ester: This compound is a precursor in the synthesis of the target compound and shares similar structural features.
Propriétés
Formule moléculaire |
C21H28N4O5S |
|---|---|
Poids moléculaire |
448.5 g/mol |
Nom IUPAC |
tert-butyl N-[1-[6-(4-methylsulfonylphenoxy)pyrimidin-4-yl]piperidin-4-yl]carbamate |
InChI |
InChI=1S/C21H28N4O5S/c1-21(2,3)30-20(26)24-15-9-11-25(12-10-15)18-13-19(23-14-22-18)29-16-5-7-17(8-6-16)31(4,27)28/h5-8,13-15H,9-12H2,1-4H3,(H,24,26) |
Clé InChI |
HBDGGTOUYDMLKG-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)NC1CCN(CC1)C2=CC(=NC=N2)OC3=CC=C(C=C3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


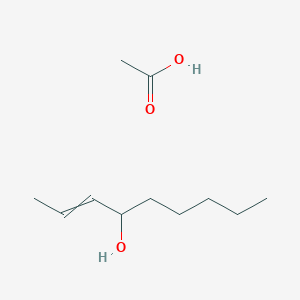
![Cyclopenta[b]pyran](/img/structure/B14749333.png)
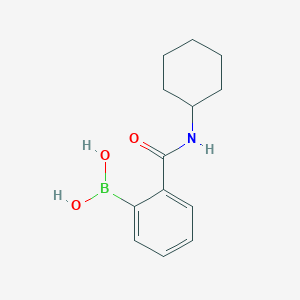
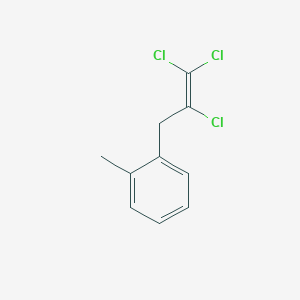
![Dibenzo[fg,st]hexacene](/img/structure/B14749364.png)
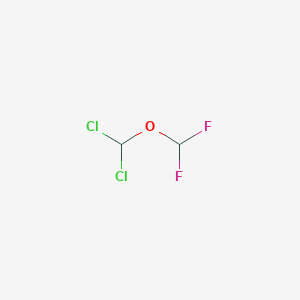
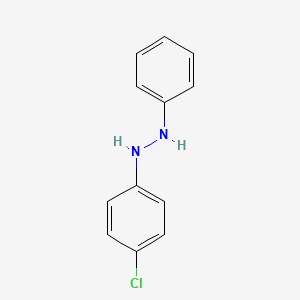
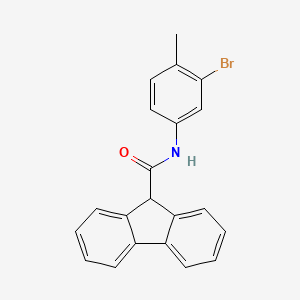
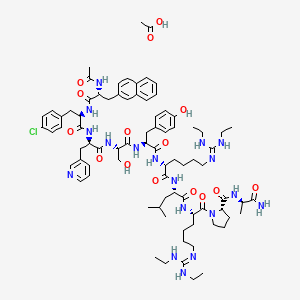
![Tri([1,1'-biphenyl]-4-yl)(sulfanylidene)-lambda~5~-phosphane](/img/structure/B14749401.png)
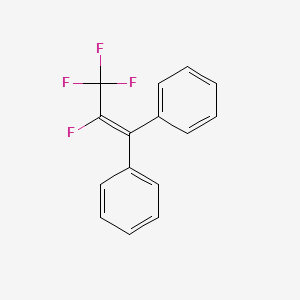
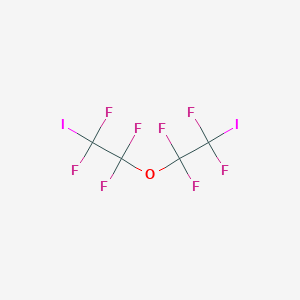
![Cyclopenta[d][1,2,3]oxadiazine](/img/structure/B14749419.png)
![2,2-Bis[(4-chlorophenoxy)methyl]propane-1,3-diol](/img/structure/B14749426.png)
